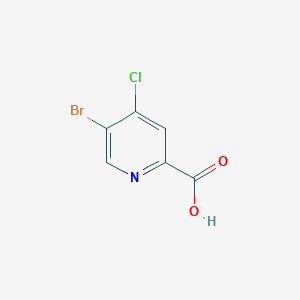

5-Bromo-4-chloropicolinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-3-2-9-5(6(10)11)1-4(3)8/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPCYVSHJDWXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(=O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90729172 | |

| Record name | 5-Bromo-4-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060802-25-6 | |

| Record name | 5-Bromo-4-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-chloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-chloropicolinic Acid for Advanced Research

CAS Number: 1060802-25-6

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-4-chloropicolinic acid, a key heterocyclic building block for research and development, particularly in the pharmaceutical and agrochemical sectors. This document details its chemical and physical properties, outlines a robust synthesis protocol with mechanistic insights, and explores its strategic applications in modern drug discovery. Emphasis is placed on the practical utility of this compound as a versatile scaffold, supported by detailed analytical methodologies for its characterization. This guide is intended to serve as a critical resource for scientists leveraging substituted picolinic acids in the design and synthesis of novel molecular entities.

Introduction: The Strategic Value of Substituted Picolinic Acids

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry.[1] Their intrinsic ability to act as both hydrogen bond donors and acceptors, coupled with the diverse substitution patterns the pyridine ring can accommodate, makes them ideal starting points for engaging with biological targets such as the ATP-binding pockets of kinases.[2] The strategic placement of halogen atoms, as seen in this compound, provides medicinal chemists with versatile synthetic handles for diversification and for fine-tuning the electronic and steric properties of derivative compounds. This targeted modification is crucial for optimizing potency, selectivity, and pharmacokinetic profiles of potential drug candidates.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is fundamental for its effective use in synthesis and for the unambiguous identification of its derivatives.

General Properties

| Property | Value | Source |

| CAS Number | 1060802-25-6 | [Various suppliers] |

| Molecular Formula | C₆H₃BrClNO₂ | Cenmed Enterprises[2] |

| Molecular Weight | 236.45 g/mol | Cenmed Enterprises[2] |

| Appearance | White to off-white solid | N/A |

| Storage | Inert atmosphere, 2-8°C | BLD Pharm[3] |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the pyridine ring. Due to the electron-withdrawing effects of the carboxylic acid, chlorine, and bromine substituents, these signals would likely appear downfield, in the range of 8.0-9.0 ppm.

-

¹³C NMR: The carbon NMR would display six distinct signals for the six carbons in the molecule. The carboxyl carbon would be the most downfield signal (typically >160 ppm). The carbons attached to the halogens would also exhibit characteristic shifts, and their precise location can be confirmed by advanced NMR techniques.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by several key absorption bands:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[4]

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1760-1690 cm⁻¹.[4]

-

C-C and C-N stretching vibrations within the pyridine ring, appearing in the 1600-1400 cm⁻¹ region.

-

C-Cl and C-Br stretching vibrations, which are typically found in the fingerprint region below 850 cm⁻¹.[4]

Mass Spectrometry (MS):

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks around the molecular weight of 236.45 g/mol , which is a definitive feature for confirming the presence of these halogens.

Synthesis and Mechanistic Considerations

A reliable synthetic route to this compound is crucial for its accessibility in research. A common method involves the oxidation of the corresponding alcohol.

Synthesis Protocol: Oxidation of (5-bromo-4-chloropyridin-2-yl)methanol

This protocol is adapted from established patent literature, providing a direct and efficient route to the target molecule.

Reaction Scheme:

A schematic of the synthesis of this compound.

Step-by-Step Methodology:

-

Dissolution: Dissolve (5-bromo-4-chloropyridin-2-yl)methanol (1 equivalent) in a suitable solvent system, such as a 10% aqueous solution of sodium carbonate. The basic medium facilitates the oxidation process.

-

Oxidant Addition: Slowly add an aqueous solution of potassium permanganate (KMnO₄, approximately 1.3 equivalents) dropwise to the reaction mixture. The reaction is exothermic, so maintaining a controlled temperature with an ice bath may be necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours (e.g., 2 hours). The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture will contain a brown precipitate of manganese dioxide (MnO₂), a byproduct of the oxidation. Filter the mixture through a pad of celite to remove the MnO₂.

-

Acidification and Precipitation: Carefully adjust the pH of the filtrate to approximately 4 with an acid such as 1M HCl. This will protonate the carboxylate salt, causing the this compound to precipitate out of the solution as a solid.

-

Isolation and Purification: Collect the precipitate by filtration. The solid can be further purified by recrystallization from an appropriate solvent or by azeotropic drying with toluene to yield the final product.

Causality and Self-Validation:

-

Choice of Oxidant: Potassium permanganate is a strong and cost-effective oxidizing agent suitable for converting primary alcohols to carboxylic acids. Its use in an aqueous basic solution is a standard and well-understood procedure.

-

pH Control: The initial basic conditions are important for the stability of the permanganate ion and for deprotonating the alcohol, making it more susceptible to oxidation. The final acidification is a critical step that relies on the principle of isoelectric precipitation; the neutral carboxylic acid is least soluble at its pKa, ensuring maximum recovery.

-

Purity Assessment: The purity of the final product can be readily assessed by measuring its melting point and by the analytical techniques described in Section 2. A sharp melting point and clean spectroscopic data (NMR, LC-MS) serve as validation of the protocol's success.

Applications in Drug Discovery

The unique substitution pattern of this compound makes it a highly valuable starting material for the synthesis of complex molecules in drug discovery, particularly in the development of kinase inhibitors.

A Scaffold for Kinase Inhibitor Synthesis

The bromine atom at the 5-position serves as a versatile handle for introducing molecular diversity through cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This allows for the efficient creation of libraries of compounds where various aryl or heteroaryl groups are attached to the pyridine core. The carboxylic acid and the nitrogen of the pyridine ring can act as key interaction points within the hinge region of a kinase's ATP binding site.

Illustrative Workflow for Kinase Inhibitor Development:

Workflow for leveraging this compound in kinase inhibitor discovery.

This workflow demonstrates a logical progression from a starting material to a potential drug candidate. The initial amide coupling reaction functionalizes the carboxylic acid, followed by a Suzuki coupling at the bromine position to build a diverse library of molecules. These compounds are then screened against a panel of kinases to identify "hits." Subsequent structure-activity relationship (SAR) studies guide the optimization of these hits into lead compounds with improved potency and selectivity.

Role in Modulating Signaling Pathways

Kinase inhibitors developed from scaffolds similar to this compound often target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[3] For example, inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Aurora Kinases have been successfully developed using picolinamide-based structures.[2] The ability to systematically modify the scaffold allows researchers to fine-tune the inhibitor's interaction with the target kinase, potentially leading to highly selective drugs that can modulate aberrant signaling in diseases like cancer.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined structure, coupled with the synthetic versatility offered by its halogen substituents, provides a robust platform for the creation of novel, biologically active compounds. This guide has provided a detailed overview of its properties, a practical synthesis protocol, and a clear rationale for its application in modern medicinal chemistry. By understanding the core principles outlined herein, researchers can effectively utilize this valuable building block to advance their scientific objectives.

References

-

Cenmed Enterprises. (n.d.). This compound (C007B-056214). Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-4-chloropicolinic Acid for Advanced Research Applications

Introduction and Strategic Importance

5-Bromo-4-chloropicolinic acid is a halogenated pyridine derivative that serves as a high-value building block in modern organic synthesis and medicinal chemistry. Its strategic importance lies in the orthogonal reactivity of its substituents—a carboxylic acid, a chloro group, and a bromo group—all arrayed on a pyridine scaffold. This trifecta of functional handles allows for sequential, regioselective modifications, making it an exceptionally versatile starting material for the construction of complex molecular architectures. For researchers and drug development professionals, this compound is not merely a reagent but a gateway to novel chemical space, enabling the synthesis of targeted libraries for screening and the development of lead candidates in pharmaceutical and agrochemical research.[1] This guide provides an in-depth analysis of its properties, synthesis, and applications, grounded in established scientific principles.

Physicochemical and Spectroscopic Properties

The foundational data for any chemical compound are its core physical and chemical properties. These parameters govern its handling, storage, reactivity, and analytical characterization. This compound is a solid under standard conditions, requiring storage in a cool, dry environment to maintain its integrity.[2]

A summary of its key identifiers and properties is presented below for rapid reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrClNO₂ | [3][4][5] |

| Molecular Weight | 236.45 g/mol | [3][4][5] |

| CAS Number | 1060802-25-6 | [2][6][7] |

| IUPAC Name | 5-bromo-4-chloropyridine-2-carboxylic acid | [8] |

| Typical Purity | ≥97% | [3] |

| Physical Form | Solid | |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

| SMILES | C1=C(C(=CN=C1C(=O)O)Br)Cl | [3] |

Note: Detailed experimental data such as melting point and boiling point are not consistently reported in publicly available safety data sheets.[8]

Synthesis Pathway and Experimental Protocol

The reliable synthesis of functionalized building blocks is paramount for their application in multi-step synthetic campaigns. While the direct synthesis of this compound is proprietary to various manufacturers, a scientifically sound pathway can be elucidated from related patent literature, particularly concerning the synthesis of key precursors like 5-Bromo-2,4-dichloropyridine.[9] A common strategy involves the functionalization of a simpler, commercially available pyridine derivative.

The following workflow outlines a plausible and referenced multi-step synthesis for a critical intermediate, demonstrating the chemical logic behind the introduction of the halogen substituents.

Causality Behind Experimental Choices

-

Step 1 (Bromination): The synthesis commences with 2-amino-4-chloropyridine. The amino group is a strong activating group for electrophilic aromatic substitution, directing the incoming electrophile (Br⁺) to the positions ortho and para to it. The C5 position is sterically accessible and electronically activated, making it the prime site for bromination. N-Bromosuccinimide (NBS) is selected as the brominating agent because it is a mild, solid reagent that provides a low concentration of Br₂, minimizing over-reaction and improving safety and handling compared to liquid bromine.[9]

-

Step 2 (Diazotization): The transformation of the amino group into a chloro group is achieved via a Sandmeyer-type reaction. First, the primary amine is converted into a diazonium salt using sodium nitrite (NaNO₂) and a strong acid like HCl. This diazonium group is an excellent leaving group (N₂) and can be readily displaced by a nucleophile, in this case, a chloride ion, often catalyzed by copper(I) chloride. This is a classic and reliable method for introducing halogens onto an aromatic ring where an amino group was formerly present.[9]

-

Step 3 (Carboxylation): The final conversion to the picolinic acid would involve a selective reaction at the C2 position. This could be achieved through various methods, such as lithium-halogen exchange followed by quenching with CO₂, or hydrolysis of a nitrile group installed at C2.

Experimental Protocol for Precursor Synthesis (Adapted from CN103420903A)[10]

-

Bromination:

-

Dissolve 2-amino-4-chloropyridine (1.0 eq) in dichloromethane (DCM, ~10 L/kg).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add N-bromosuccinimide (NBS) (1.1-1.2 eq) in portions, maintaining the temperature below 5°C.

-

Stir the reaction mixture at 0°C for approximately 30-60 minutes. Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Redissolve the crude product in ethyl acetate and perform an acid-base extraction to purify the intermediate, 2-amino-5-bromo-4-chloropyridine. The reported yield for this step is high, around 87%.[9]

-

-

Diazotization and Chlorination:

-

Prepare a solution of the purified amino-intermediate in a suitable acidic medium (e.g., concentrated HCl).

-

Cool the mixture to 0-5°C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature to form the diazonium salt in situ.

-

In a separate vessel, prepare a solution of copper(I) chloride in HCl.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

-

Extract the final precursor, 5-Bromo-2,4-dichloropyridine, with an organic solvent, wash, dry, and concentrate to yield the product. The patent reports a total yield for the two steps of over 50%.[9]

-

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound is realized in its application as a versatile synthetic hub. The differential reactivity of the C-Br and C-Cl bonds, along with the carboxylic acid, allows for a programmed and selective elaboration of the molecule. This is a cornerstone of modern drug discovery, where creating structural diversity from a common core is essential for optimizing biological activity and pharmacokinetic properties.[10]

The presence of halogens is a well-established strategy in medicinal chemistry, with over a quarter of FDA-approved drugs containing at least one halogen atom.[11] They act as bioisosteres, modulate lipophilicity, and can form crucial halogen bonds with protein targets.

Strategic Utility in Synthesis

-

Orthogonal Reactivity: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C5 position (via the bromo group) while leaving the C4 position (chloro group) intact for a subsequent, different coupling reaction under more forcing conditions.

-

Scaffold Elaboration:

-

Suzuki and Stille Couplings: The bromo and chloro sites are ideal handles for introducing new aryl or heteroaryl rings, creating complex biaryl structures common in kinase inhibitors and other targeted therapies.

-

Sonogashira Coupling: Introduction of alkynes provides a linear rigidity to molecules and a gateway to further chemistry, such as "click" reactions.[10]

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing diverse amine functionalities that are critical for modulating solubility and forming key hydrogen bonds with biological targets.

-

Carboxylic Acid Derivatization: The picolinic acid moiety can be readily converted into esters, amides, or other derivatives to explore structure-activity relationships or to act as a handle for conjugation to other molecules.

-

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. According to the Globally Harmonized System (GHS) classifications, it is associated with the following hazards:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Recommended Handling Precautions: [12]

-

Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place as recommended.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug discovery and chemical synthesis. Its well-defined structure, characterized by multiple, orthogonally reactive functional groups, provides a robust platform for the systematic development of novel and complex molecules. Understanding its physicochemical properties, synthetic origins, and strategic applications is crucial for leveraging its full potential in the pursuit of new therapeutic agents and advanced materials.

References

-

This compound (C007B-056214). Cenmed Enterprises. [Link]

-

6-Bromo-4-chloropicolinic acid | C6H3BrClNO2 | CID 72211989. PubChem, National Center for Biotechnology Information. [Link]

- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

This compound. Seedion. [Link]

-

4-Chloropicolinic Acid: Your Key Building Block for Organic Synthesis. Acme Organics. [Link]

-

5-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 70700957. PubChem, National Center for Biotechnology Information. [Link]

-

Jesmin, M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Saudi Chemical Society. [Link]

-

Gao, P., et al. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Kumar, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1060802-25-6|this compound|BLD Pharm [bldpharm.com]

- 3. cenmed.com [cenmed.com]

- 4. clearsynth.com [clearsynth.com]

- 5. 6-Bromo-4-chloropicolinic acid | C6H3BrClNO2 | CID 72211989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. 5-broMo-4-chloropyridine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]

- 9. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 10. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of 5-Bromo-4-chloropicolinic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Bromo-4-chloropicolinic acid in organic solvents. Recognizing the current absence of extensive published empirical data for this specific compound, this document emphasizes the foundational principles of solubility, theoretical prediction methodologies, and detailed experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to accurately assess the solubility profile of this compound, a critical parameter for its application in pharmaceutical and chemical synthesis. This guide integrates theoretical insights with practical, field-proven experimental designs to ensure a robust and reliable approach to solubility characterization.

Introduction to this compound and the Imperative of Solubility

This compound, with the chemical formula C₆H₃BrClNO₂, is a halogenated derivative of picolinic acid. Its structural features, including the pyridine ring, a carboxylic acid group, and bromo and chloro substituents, suggest a compound with significant potential in medicinal chemistry and materials science. The strategic placement of these functional groups can influence its biological activity, reactivity, and physicochemical properties.

Solubility is a cornerstone of a compound's utility. In drug development, it is a critical determinant of bioavailability, formulation feasibility, and the overall success of a therapeutic agent. For chemical synthesis, understanding solubility is paramount for reaction kinetics, purification, and crystallization processes. This guide will navigate the theoretical and practical aspects of determining the solubility of this compound in a range of common organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1060802-25-6 | Parchem[1] |

| Molecular Formula | C₆H₃BrClNO₂ | ChemicalBook[2] |

| Molecular Weight | 236.45 g/mol | ChemicalBook[2] |

| Predicted pKa | 3.04 ± 0.10 | ChemicalBook[2] |

| Appearance | White to off-white solid | ChemicalBook[2] |

The Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and the solvent, as well as the thermodynamics of the dissolution process. The principle of "like dissolves like" serves as a fundamental guideline: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3]

The dissolution process can be conceptualized in three steps:

-

Breaking of solute-solute interactions: Energy is required to overcome the lattice energy of the solid crystal.

-

Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution (ΔHsol) is the sum of the energy changes in these three steps. The spontaneity of dissolution is determined by the Gibbs free energy of mixing (ΔGmix = ΔHsol - TΔSsol), where T is the temperature and ΔSsol is the entropy of solution.[4]

For this compound, the presence of a polar carboxylic acid group and the nitrogen atom in the pyridine ring allows for hydrogen bonding and dipole-dipole interactions. The halogen substituents also contribute to the molecule's polarity. Therefore, it is expected to exhibit higher solubility in polar organic solvents.

Predictive Approaches to Solubility Estimation

In the absence of experimental data, several computational models can be employed to predict the solubility of a compound.

Quantitative Structure-Property Relationship (QSPR)

QSPR models establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties, including solubility.[5] These models utilize molecular descriptors, which are numerical representations of a molecule's structure, to predict its properties. For this compound, relevant descriptors would include its molecular weight, surface area, volume, dipole moment, and counts of hydrogen bond donors and acceptors.[5] While developing a specific QSPR model for this compound would require a dataset of related molecules with known solubilities, existing generalized models can provide initial estimates.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) approach is based on the principle that "like dissolves like" and quantifies this by assigning three parameters to both the solute and the solvent:

-

δd: The energy from dispersion forces.

-

δp: The energy from polar forces.

-

δh: The energy from hydrogen bonding forces.[6]

Comparative Solubility: Insights from Picolinic Acid

While data for this compound is scarce, a 2023 study investigated the solubility of its parent compound, picolinic acid, in several polar solvents.[8]

Table 2: Experimental Solubility of Picolinic Acid at approximately 293 K (20 °C)

| Solvent | Solubility (g/kg of solvent) |

| Water | ~ 862.5 |

| Ethanol | ~ 57.1 |

| Acetonitrile | ~ 17.0 |

Data extracted from a study by Baptista et al. (2023)[8]

These findings indicate that picolinic acid is highly soluble in the protic, polar solvent water, moderately soluble in ethanol, and less soluble in the polar aprotic solvent acetonitrile.[8] It is reasonable to hypothesize that this compound will follow a similar trend, with its solubility being influenced by the presence of the halogen substituents. The bromo and chloro groups increase the molecular weight and may alter the crystal lattice energy and interactions with solvents, likely leading to lower solubility compared to the parent picolinic acid.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is through direct experimental measurement. The isothermal shake-flask method is a widely accepted and robust technique.[9]

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique.

Experimental Workflow Diagram

Sources

- 1. publications.aiche.org [publications.aiche.org]

- 2. aidic.it [aidic.it]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Solubility parameters (HSP) [adscientis.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-4-chloropicolinic Acid

Abstract: This technical guide provides a detailed analysis of the predicted spectroscopic data for 5-Bromo-4-chloropicolinic acid. Due to the limited availability of experimental spectra in public databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. By referencing the known spectra of picolinic acid and applying well-documented substituent effects of halogen atoms on the pyridine ring, this guide offers a robust theoretical framework for researchers, scientists, and drug development professionals. The methodologies for spectral acquisition are also detailed, providing a roadmap for the experimental verification of the predicted data.

Introduction

This compound is a halogenated derivative of picolinic acid, a metabolite of tryptophan. The unique substitution pattern of a bromine and a chlorine atom on the pyridine ring, in addition to the carboxylic acid group, imparts specific chemical properties that are of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental to confirming the structure, purity, and electronic properties of such molecules.

This guide addresses the current gap in publicly available experimental spectroscopic data for this compound. Through a predictive and comparative approach, we will construct a theoretical spectroscopic profile of this compound. This includes predicted ¹H NMR and ¹³C NMR spectra, a forecast of its principal infrared absorption bands, and a plausible mass spectrometry fragmentation pattern. Each prediction is grounded in established spectroscopic theory and supported by data from analogous compounds.

Molecular Structure

The foundational step in interpreting any spectroscopic data is a clear understanding of the molecule's structure.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopy

Note: The following ¹H NMR data is predicted based on the analysis of substituent chemical shift (SCS) effects and has not been experimentally verified.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. The prediction of their chemical shifts is based on the known spectrum of picolinic acid and the additive effects of the bromine and chlorine substituents.

| Predicted Signal | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| H-3 | ~8.3-8.5 | s | - | Proton at position 3 |

| H-6 | ~8.7-8.9 | s | - | Proton at position 6 |

Rationale for Predictions:

-

Starting Point (Picolinic Acid): In picolinic acid, the protons resonate at approximately 8.83 (H-6), 8.32 (H-3), 8.04 (H-4), and 7.76 (H-5) ppm in CDCl₃.[1]

-

Substituent Effects:

-

Chlorine at C-4: The electron-withdrawing nature of chlorine is expected to deshield the adjacent protons.

-

Bromine at C-5: Similarly, bromine will exert a deshielding effect on neighboring protons.

-

-

Predicted Chemical Shifts: The protons at positions 3 and 6 are the only ones remaining. The exact prediction of their shifts is complex, but a downfield shift from the parent picolinic acid is anticipated for H-6 due to the proximity of the electronegative nitrogen and the influence of the halogens. The proton at H-3 will also be influenced by the adjacent chloro group.

-

Multiplicity: With no adjacent protons, both H-3 and H-6 are expected to appear as singlets.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak.

Predicted ¹³C NMR Spectroscopy

Note: The following ¹³C NMR data is predicted and awaits experimental confirmation.

The ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are estimated based on the values for picolinic acid and the known substituent effects of bromine and chlorine on the pyridine ring.

| Predicted Signal | Chemical Shift (δ) (ppm) | Assignment |

| C-2 | ~148-150 | Carbon attached to the carboxylic acid |

| C-3 | ~125-128 | CH |

| C-4 | ~138-142 | C-Cl |

| C-5 | ~120-123 | C-Br |

| C-6 | ~150-153 | CH |

| COOH | ~165-168 | Carboxylic acid carbon |

Rationale for Predictions:

-

Picolinic Acid as a Base: The ¹³C chemical shifts for picolinic acid are approximately 164.7 (COOH), 148.1 (C-2), 146.7 (C-6), 138.6 (C-4), 127.8 (C-5), and 124.3 (C-3) ppm in CDCl₃.[2]

-

Substituent Effects:

-

The carbon atoms directly bonded to the electronegative halogen atoms (C-4 and C-5) will have their chemical shifts significantly altered. The effect of halogens on the chemical shift of the carbon to which they are attached (ipso-carbon) is complex, with bromine often causing a downfield shift and chlorine a smaller downfield or even a slight upfield shift compared to hydrogen.

-

The other carbon atoms in the ring will also experience shifts due to the electronic perturbations caused by the halogens.

-

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.

-

Instrument Setup: A 100 MHz or higher ¹³C frequency NMR spectrometer is recommended.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of 0 to 200 ppm is standard.

-

-

Processing: Perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent signal.

Predicted Infrared (IR) Spectroscopy

Note: The following IR absorption data is predicted based on characteristic functional group frequencies.

The IR spectrum of this compound will be dominated by the absorptions of the carboxylic acid group and the vibrations of the substituted pyridine ring.

| Predicted Absorption Range (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 1700-1730 (strong) | C=O stretch | Carboxylic acid |

| 1550-1610 | C=C and C=N ring stretching | Pyridine ring |

| 1200-1300 | C-O stretch | Carboxylic acid |

| 1000-1100 | C-Cl stretch | Chloro-aromatic |

| 600-700 | C-Br stretch | Bromo-aromatic |

Rationale for Predictions:

-

Carboxylic Acid: The characteristic broad O-H stretch and the strong C=O stretch are definitive features of a carboxylic acid.

-

Pyridine Ring: The aromatic C=C and C=N stretching vibrations will appear in the 1550-1610 cm⁻¹ region.

-

Carbon-Halogen Bonds: The C-Cl and C-Br stretching vibrations are expected in the lower frequency "fingerprint" region of the spectrum.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

ATR: Place a small amount of the solid sample on the ATR crystal and apply pressure.

-

KBr Pellet: Grind a small amount of the sample with dry KBr and press into a transparent disk.

-

-

Data Collection: Collect the spectrum over a range of 4000 to 400 cm⁻¹. A background spectrum should be collected prior to the sample spectrum.

Predicted Mass Spectrometry

Note: The following mass spectrometry data is predicted based on the molecular formula and common fragmentation patterns.

The mass spectrum of this compound will provide information about its molecular weight and elemental composition, with a characteristic isotopic pattern due to the presence of bromine and chlorine.

| Predicted m/z | Ion | Notes |

| 235/237/239 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for one Br and one Cl atom. |

| 190/192/194 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

Rationale for Predictions:

-

Molecular Ion: The molecular weight of C₆H₃BrClNO₂ is approximately 236.45 g/mol . The mass spectrum will show a cluster of peaks for the molecular ion due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This will result in peaks at m/z values corresponding to the different isotopic combinations, with a characteristic intensity pattern.

-

Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH) as a radical. This would result in a fragment ion with a characteristic isotopic pattern.

Caption: Predicted primary fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced via direct infusion or coupled to a chromatographic system like GC-MS or LC-MS.

-

Ionization Method: Electron Ionization (EI) is a common method for generating fragment ions. Electrospray Ionization (ESI) could also be used, which would likely produce the protonated molecule [M+H]⁺.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

This technical guide has presented a comprehensive, albeit predictive, spectroscopic profile for this compound. By applying fundamental principles of spectroscopy and drawing comparisons with related molecules, we have established a scientifically grounded forecast of its ¹H NMR, ¹³C NMR, IR, and mass spectra. The detailed experimental protocols provided herein offer a clear path for the future empirical validation of these predictions. This work serves as a valuable resource for any researcher or professional engaged in the synthesis, characterization, or application of this and similar halogenated picolinic acid derivatives, enabling a deeper understanding of their structural and electronic properties in the absence of direct experimental data.

References

1H NMR and 13C NMR spectra of 5-Bromo-4-chloropicolinic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-4-chloropicolinic acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive examination of the ¹H and ¹³C NMR spectra of this compound, a polysubstituted heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of spectral features, outlines a robust experimental protocol for data acquisition, and provides a detailed interpretation of the resulting spectra. By integrating fundamental NMR principles with advanced 2D correlation techniques, this guide serves as an authoritative resource for the structural elucidation of this and similar complex molecules.

Introduction: The Molecule and the Method

This compound (CAS: 1060802-25-6; Molecular Formula: C₆H₃BrClNO₂) is a halogenated derivative of picolinic acid, a pyridine-based carboxylic acid.[1][2][3] Its multifaceted substitution pattern presents a valuable case study for structural analysis. The precise arrangement of chloro, bromo, and carboxylic acid substituents on the pyridine ring creates a unique electronic environment, which is reflected in its NMR spectra.

NMR spectroscopy exploits the magnetic properties of atomic nuclei to reveal information about the chemical environment of atoms within a molecule. For a molecule like this compound, with its distinct proton and carbon atoms, ¹H and ¹³C NMR are the primary tools for confirming its identity and structure. This guide will systematically deconstruct its spectral features, demonstrating how chemical shifts, spin-spin coupling, and through-bond correlations converge to provide an unambiguous structural assignment.

Structural Framework and Predicted NMR Signatures

The key to interpreting NMR spectra is to first understand the molecule's structure and symmetry. This compound is an asymmetric molecule, meaning every carbon and hydrogen atom on the pyridine ring is chemically unique and should, in principle, produce a distinct signal in the NMR spectrum.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals: two from the protons on the pyridine ring and one from the carboxylic acid proton.

-

Aromatic Protons (H-3 and H-6): Protons on a pyridine ring are deshielded and typically resonate between 7.0 and 9.0 ppm.[4][5]

-

H-6: This proton is in the alpha position relative to the electron-withdrawing ring nitrogen and is adjacent to the carboxylic acid group. This combined deshielding effect is expected to shift its signal significantly downfield, likely above 8.5 ppm.[6][7]

-

H-3: This proton is further from the nitrogen but is influenced by the adjacent chloro and carboxylic acid groups. Its signal will also be in the aromatic region but upfield relative to H-6.

-

Multiplicity: H-3 and H-6 are separated by four bonds (meta relationship). The coupling constant (⁴J) for such an interaction is typically very small (0-3 Hz) and often not resolved, leading to the appearance of two sharp singlets.

-

-

Carboxylic Acid Proton (-COOH): The chemical shift of this acidic proton is highly dependent on solvent, concentration, and temperature. It typically appears as a broad singlet in a very downfield region, often between 10-13 ppm.[8]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display seven unique signals corresponding to the six carbons of the pyridine ring and the one carboxylic carbon.

-

Carboxylic Carbon (C-7): The carbonyl carbon of the carboxylic acid is the most deshielded and will appear furthest downfield, typically in the 160-185 ppm range.[9]

-

Pyridine Ring Carbons (C-2 to C-6): These carbons generally resonate between 120-150 ppm.[7]

-

C-2 and C-6: Carbons adjacent to the electronegative nitrogen are deshielded and appear at the downfield end of the aromatic region (approx. 150 ppm).[7]

-

C-4 and C-5: These are quaternary carbons directly bonded to halogens. The electronegativity of chlorine will deshield C-4. The effect of bromine on C-5 is more complex due to the "heavy atom effect," which can sometimes induce an upfield shift, but its position will be distinct.

-

C-3: This protonated carbon will appear in the aromatic region, with its chemical shift influenced by the surrounding substituents.

-

Signal Intensity: The signals for the quaternary (non-protonated) carbons (C-2, C-4, C-5) are expected to be of lower intensity than those for the protonated carbons (C-3, C-6) due to the lack of Nuclear Overhauser Effect (NOE) enhancement.

-

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, interpretable NMR spectra requires meticulous sample preparation and correctly configured acquisition parameters. The following protocol provides a reliable, self-validating workflow.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds like carboxylic acids and its residual proton signal (δ ≈ 2.50 ppm) does not typically interfere with aromatic signals.[10] It also facilitates the observation of the exchangeable -COOH proton.

-

Concentration: Accurately weigh 10-15 mg of this compound and dissolve it in 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm) for both ¹H and ¹³C spectra.[9]

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

| Experiment | Parameter | Recommended Value | Rationale |

| ¹H NMR | Pulse Program | Standard single pulse (zg30) | Standard acquisition for quantitative analysis. |

| Spectral Width | 0 - 16 ppm | To encompass all expected signals from TMS to the acidic proton. | |

| Acquisition Time | ~2-3 seconds | Ensures good digital resolution. | |

| Relaxation Delay | 2-5 seconds | Allows for full relaxation of protons, ensuring accurate integration. | |

| Number of Scans | 8-16 | To achieve an adequate signal-to-noise ratio. | |

| ¹³C NMR | Pulse Program | Standard proton-decoupled (zgpg30) | Simplifies the spectrum to singlets and provides NOE enhancement. |

| Spectral Width | 0 - 200 ppm | To cover the full range of expected carbon chemical shifts. | |

| Relaxation Delay | 2 seconds | Standard delay for most carbon experiments. | |

| Number of Scans | 1024 or more | Required due to the low natural abundance and sensitivity of the ¹³C nucleus. | |

| 2D NMR | HSQC | Standard (hsqcedetgpsisp2.3) | To identify direct one-bond C-H correlations. |

| HMBC | Standard (hmbcgplpndqf) | To identify long-range (2-3 bond) C-H correlations, crucial for assigning quaternary carbons. |

Spectral Interpretation and Structural Assignment

Based on the principles outlined above, we can now assign the predicted spectral data.

Predicted Data Summary

Table 1: Predicted ¹H NMR Spectral Data

| Assignment | Predicted δ (ppm) | Multiplicity | Rationale |

|---|---|---|---|

| H-6 | 8.6 - 8.8 | s | α-proton to ring nitrogen, adjacent to -COOH; strongly deshielded. |

| H-3 | 8.1 - 8.3 | s | Influenced by adjacent Cl and meta to Br; less deshielded than H-6. |

| -COOH | 10.0 - 13.0 | br s | Exchangeable acidic proton; chemical shift is solvent-dependent. |

Table 2: Predicted ¹³C NMR Spectral Data

| Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| C-7 (-COOH) | 164 - 168 | Carbonyl carbon of a carboxylic acid. |

| C-2 | 151 - 154 | Quaternary carbon adjacent to N and bearing the -COOH group. |

| C-6 | 149 - 152 | Protonated carbon adjacent to N. |

| C-4 | 140 - 145 | Quaternary carbon attached to electronegative Cl. |

| C-3 | 128 - 132 | Protonated carbon adjacent to C-4(Cl). |

| C-5 | 120 - 125 | Quaternary carbon attached to Br. |

Confirmation with 2D NMR

While 1D spectra provide the primary data, 2D correlation experiments are essential for building a self-validating and trustworthy assignment, especially for the quaternary carbons.[4]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment would definitively link the proton signals to the carbons they are directly attached to. We would expect to see:

-

A cross-peak connecting the ¹H signal at ~8.7 ppm to the ¹³C signal at ~150 ppm, confirming the H-6/C-6 assignment.

-

A cross-peak connecting the ¹H signal at ~8.2 ppm to the ¹³C signal at ~130 ppm, confirming the H-3/C-3 assignment.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for piecing together the molecular skeleton by revealing 2- and 3-bond correlations between protons and carbons.

-

Correlations from H-3: The proton at H-3 should show correlations to C-2, C-4, C-5, and potentially C-7. This is critical for assigning the three adjacent quaternary carbons.

-

Correlations from H-6: The proton at H-6 should show correlations to C-2, C-4, C-5, and C-7. The correlation to C-2 and C-7 helps anchor the position of the carboxylic acid group.

-

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, augmented by 2D correlation techniques, provides a definitive method for the structural elucidation of this compound. The predicted spectrum reveals two distinct singlets in the aromatic region of the ¹H spectrum and seven unique signals in the ¹³C spectrum, consistent with the molecule's asymmetric structure. The strategic application of HSQC and HMBC experiments serves as a self-validating system, allowing for the confident assignment of all proton and carbon signals, including the challenging quaternary carbons. This guide demonstrates a robust and logical framework that combines theoretical prediction with practical experimental design, providing researchers with the necessary tools to confidently characterize complex substituted heterocyclic compounds.

References

-

Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Available at: [Link]

-

Cenmed Enterprises. (n.d.). This compound. Available at: [Link]

-

St John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. Available at: [Link]

-

Golby, N. (n.d.). 3.15 NMR spectroscopy. chemrevise. Available at: [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Available at: [Link]

-

Z. Szafran, M., & J. Katritzky, A. R. (1991). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Roczniki Chemii. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Table of Characteristic Proton NMR Shifts. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Supporting Information. Available at: [Link]

Sources

- 1. cenmed.com [cenmed.com]

- 2. 1060802-25-6|this compound|BLD Pharm [bldpharm.com]

- 3. 5-broMo-4-chloropyridine-2-carboxylic acid CAS#: 1060802-25-6 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. testbook.com [testbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chemrevise.org [chemrevise.org]

- 10. rsc.org [rsc.org]

Picolinic Acid: A Comprehensive Guide to its Fundamental Reaction Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Picolinic acid (pyridine-2-carboxylic acid), a seemingly simple isomer of nicotinic acid, belies a rich and complex reactivity that positions it at the crossroads of synthetic chemistry, catalysis, and biology. As a key metabolite of the tryptophan pathway, its influence extends from facilitating mineral absorption to modulating immune responses. In the laboratory, its unique structure—featuring a carboxylic acid at the 2-position of the pyridine ring—governs a suite of powerful reactions, including thermal decarboxylation and robust metal chelation. This guide is designed for the professional researcher and drug developer, moving beyond simple descriptions to provide a deep, mechanistic understanding of picolinic acid's core reactions. We will explore the causality behind its reactivity, detail field-proven experimental protocols, and provide a framework for harnessing its potential in catalysis and therapeutic design.

Foundational Aspects: Synthesis and Biosynthesis

Understanding the origins of picolinic acid is fundamental to appreciating its role. Its availability through both chemical synthesis and natural biological pathways underscores its versatility.

Chemical Synthesis Pathways

The industrial and laboratory synthesis of picolinic acid primarily relies on the oxidation of its precursor, 2-methylpyridine (α-picoline).

-

Commercial Scale Production : The ammoxidation of 2-picoline, followed by the hydrolysis of the resulting 2-cyanopyridine, is a common commercial route.[1] This two-step process is efficient for large-scale manufacturing. Alternatively, direct oxidation of 2-picoline using strong oxidizing agents like nitric acid is also employed.[1]

-

Laboratory Scale Synthesis : A well-established laboratory method involves the oxidation of 2-methylpyridine with potassium permanganate (KMnO₄).[1] This method offers a straightforward route for researchers to access the molecule.

Experimental Protocol 1: Laboratory Synthesis of Picolinic Acid via KMnO₄ Oxidation

-

Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methylpyridine in water.

-

Reaction : Slowly add a solution of potassium permanganate (KMnO₄) in water to the flask. The addition should be portion-wise to control the exothermic reaction.

-

Reflux : Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate.

-

Workup : After cooling, filter the mixture to remove the MnO₂ precipitate.

-

Isolation : Acidify the clear filtrate with a suitable acid (e.g., HCl) to the isoelectric point of picolinic acid (pH ≈ 3.5). This will cause the picolinic acid to precipitate out of the solution.

-

Purification : Collect the crude product by filtration, wash with cold water, and recrystallize from hot water or an appropriate solvent system to yield pure picolinic acid.

The Kynurenine Pathway: Nature's Route

In biological systems, picolinic acid is not a primary product but a crucial catabolite of L-tryptophan, formed via the kynurenine pathway.[1][2][3] This pathway accounts for over 95% of tryptophan turnover in the central nervous system and is pivotal in immunity and neuromodulation.[2]

The synthesis begins with the rate-limiting oxidative cleavage of tryptophan's indole ring by either indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[2] The pathway proceeds through several intermediates to 2-amino-3-carboxymuconic semialdehyde. At this critical juncture, the enzyme amino-β-carboxymuconate-semialdehyde-decarboxylase (ACMSD) preferentially converts this intermediate, leading to a non-enzymatic cyclization and rearrangement to form picolinic acid.[2]

Caption: Biosynthesis of Picolinic Acid via the Kynurenine Pathway.

Core Reaction Mechanisms: A Deeper Dive

The unique placement of the carboxyl group adjacent to the pyridine nitrogen atom dictates the primary reaction mechanisms of picolinic acid.

Decarboxylation: The Hammick Reaction

The thermal decarboxylation of α-picolinic acids in the presence of a carbonyl compound is known as the Hammick reaction, which yields 2-pyridyl-carbinols.[4] This reaction is a cornerstone of pyridine chemistry.

Mechanism: The reaction proceeds through a unique intermediate. Upon heating, picolinic acid decarboxylates to form what is known as the 'Hammick Intermediate'.[5] This species is best described as a zwitterionic ylide or a carbene, which is a potent nucleophile.[5][6]

-

Zwitterion Formation : In solution, picolinic acid exists in equilibrium with its zwitterionic form. This zwitterion is the key species that undergoes decarboxylation.[6][7][8]

-

Decarboxylation : Thermal energy drives the loss of CO₂, forming the nucleophilic Hammick Intermediate (a 2-pyridyl ylide/anion).[6][9]

-

Nucleophilic Attack : The highly reactive intermediate rapidly attacks the electrophilic carbon of a present carbonyl compound (ketone or aldehyde).

-

Proton Transfer : A final intramolecular proton transfer yields the stable 2-pyridyl-carbinol product.[5]

Caption: The stepwise mechanism of the Hammick Reaction.

Kinetics and Mechanistic Insights: Kinetic studies reveal that the reaction rate is highly dependent on pH. The rate maximizes under conditions that favor the zwitterionic species over the neutral acid or the anion.[7][9] While the picolinate anion can also decarboxylate, its rate is significantly slower, and the mechanism is thought to involve a hydrogen-bonded water molecule to facilitate the process.[6]

| Condition | Relative Decarboxylation Rate | Key Reacting Species | Reference |

| N-methylpicolinic acid (betaine) | ~720 | Permanent Zwitterion (Ylide) | [6] |

| Picolinic Acid N-oxide | ~160 | Zwitterion (Ylide) | [6] |

| Picolinic Acid (Isoelectric pH) | 1 | Zwitterion (Ylide) | [6][7] |

| Picolinate Anion | ~0.5 | Anion (2-pyridyl carbanion) | [7][9] |

Coordination Chemistry: A Master Chelator

Perhaps the most significant chemical property of picolinic acid is its function as a powerful bidentate chelating agent.[1][3] The pyridine nitrogen and a carboxylate oxygen form a stable five-membered chelate ring with a central metal ion.[10][11][12] This N,O-coordination is fundamental to its biological roles and its use in catalysis.

Mechanism of Chelation: The picolinate anion coordinates to metal ions such as Cr³⁺, Zn²⁺, Fe²⁺/³⁺, Cu²⁺, and Mn²⁺.[1][3] The formation of this stable complex enhances the solubility, bioavailability, and catalytic activity of the coordinated metal.

Caption: Picolinic acid acts as a bidentate N,O-chelating ligand.

This chelation is the mechanistic basis for the enhanced absorption of minerals like chromium and zinc when administered as picolinates.[13][14] The lipid-soluble complex is more readily transported across the intestinal wall.[15]

Picolinate-Mediated Catalysis

The ability of picolinic acid to form stable metal complexes allows it to act as a powerful ligand in catalytic systems, modulating the reactivity of the metal center.

-

Chromium(VI) Oxidation : In the Cr(VI) oxidation of organic sulfides, picolinic acid acts as a catalyst.[16] Kinetic studies show the reaction is first-order with respect to the picolinic acid concentration, indicating the formation of a chromium-picolinate active species is a key step in the mechanism. This complex is a more potent oxidant than Cr(VI) alone.

-

Manganese(II)-Peracetic Acid (PAA) Systems : Picolinic acid significantly enhances the ability of Mn(II) to activate PAA for the degradation of micropollutants.[10][11] The proposed mechanism involves the formation of a Mn(II)-picolinate complex, which then reacts with PAA to generate highly reactive high-valent manganese species, such as Mn(V), that are responsible for the oxidation.[10][11] The σ-donor properties of the pyridine nitrogen are thought to boost the nucleophilicity and catalytic activity of the metal center.[10][11]

Esterification Reactions

Picolinic acid undergoes esterification via standard mechanisms, most notably the Fischer-Speier esterification, where an alcohol reacts with the carboxylic acid under acidic catalysis.[17][18] The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol.

A specialized application is the formation of picolinyl esters for mass spectrometry analysis.[19][20] In this workflow, the carboxylic acid is first activated (e.g., using 1,1'-carbonyldiimidazole) and then reacted with 3-(hydroxymethyl)pyridine. The resulting picolinyl ester provides characteristic fragmentation patterns under collision-induced dissociation (CID), allowing for precise structural elucidation of the original acid.[19][20]

Biological Reaction Mechanisms and Applications

The chemical principles of chelation and reactivity directly translate to picolinic acid's diverse biological functions.

Mechanism of Mineral Transport

Picolinic acid is widely recognized for its role in enhancing the absorption of essential minerals.[14] Chromium picolinate, a popular nutritional supplement, exemplifies this.

-

Mechanism of Action : When ingested, chromium picolinate is thought to remain intact until it reaches the acidic environment of the stomach, where it may dissociate into chromium ions and picolinic acid.[15] The picolinic acid acts as a chelator, preventing chromium from forming insoluble oxides in the alkaline small intestine and facilitating its transport across the intestinal membrane.[15] Once absorbed, the chromium can enhance the action of insulin, which is crucial for regulating blood sugar and metabolizing carbohydrates and fats.[13][21]

Antiviral and Immunomodulatory Mechanisms

Picolinic acid is an investigational anti-infective and immunomodulator.[22][23]

-

Zinc Finger Protein (ZFP) Inhibition : A key proposed mechanism for its antiviral activity is the disruption of zinc finger proteins (ZFPs).[23] ZFPs are critical for the replication and packaging of many viruses. Picolinic acid, through its chelating properties, is thought to bind to these proteins, altering their structure and displacing the essential zinc ion, thereby inhibiting their function and disrupting the viral life cycle.[23]

-

Immune Response : Picolinic acid can enhance macrophage functions by augmenting the expression of interferon-γ (IFNγ) dependent nitric oxide synthase (NOS) genes and inducing the expression of macrophage inflammatory proteins (MIPs).[2][3] This action suggests a mechanism for recruiting and activating leukocytes at sites of inflammation.[3]

Experimental Protocol 2: Synthesis and Characterization of a Metal Picolinate

This protocol describes the synthesis of copper(II) picolinate, a stable coordination complex, for characterization.

-

Synthesis : Dissolve picolinic acid in a minimal amount of warm water. In a separate beaker, dissolve an equimolar amount of a copper(II) salt (e.g., CuSO₄·5H₂O) in water.

-

Reaction : Slowly add the copper(II) solution to the picolinic acid solution with constant stirring. A precipitate of the copper(II) picolinate complex will form.

-

Isolation : Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification : Wash the product with cold water and then a small amount of ethanol to remove unreacted starting materials. Dry the complex in a desiccator.

-

Characterization Workflow :

-

FT-IR Spectroscopy : Acquire an infrared spectrum of the product. The key mechanistic insight is the shift in the carboxylate (COO⁻) stretching frequencies compared to free picolinic acid, confirming coordination to the copper ion.

-

UV-Vis Spectroscopy : Dissolve the complex in a suitable solvent and record the UV-Vis spectrum. The position of the d-d transition band provides information about the coordination environment of the Cu(II) ion.

-

Caption: Workflow for Metal Picolinate Synthesis and Characterization.

Conclusion and Future Outlook

The fundamental reaction mechanisms of picolinic acid—decarboxylation, chelation, and catalysis—are deeply rooted in the unique electronic and steric properties conferred by its structure. The interplay between the pyridine nitrogen and the adjacent carboxyl group creates a molecule of remarkable versatility. For drug development professionals, understanding the chelation mechanism is key to designing better mineral supplements and novel antiviral agents that target metalloproteins. For chemists and researchers, the Hammick reaction remains a valuable tool for functionalizing the pyridine ring, while the role of picolinate as a ligand in catalysis continues to open new avenues for efficient and green chemical transformations. Future research will undoubtedly focus on refining these catalytic systems and further elucidating the complex signaling pathways through which picolinic acid exerts its profound biological effects.

References

-

Picolinic acid - Wikipedia . Wikipedia. [Link]

-

Hammick reaction - Wikipedia . Wikipedia. [Link]

-

Hammick reaction - Wikiwand . Wikiwand. [Link]

-

Proposed mechanism for the synthesis of picolinate and picolinic acid... . ResearchGate. [Link]

-

The Physiological Action of Picolinic Acid in the Human Brain - PMC . National Center for Biotechnology Information. [Link]

-

Picolinic acid - Grokipedia . Grokipedia. [Link]

-

Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II . ResearchGate. [Link]

-

Chromium picolinate: what it is, properties and benefits of integration . Dr. Giorgini. [Link]

-

Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution . Canadian Science Publishing. [Link]

-

Kinetics and mechanism of decarboxylation of some pyridinecarboxy... . Ingenta Connect. [Link]

-

Picolinic acid | C6H5NO2 | CID 1018 - PubChem . National Center for Biotechnology Information. [Link]

-

Mechanism of picolinic-acid-catalysed chromium(VI) oxidation of alkyl aryl and diphenyl sulphides . Royal Society of Chemistry. [Link]

-

Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species . ACS Publications. [Link]

-

Reaction mechanisms for the formation of Picolinyl ester derivatives of... . ResearchGate. [Link]

-

Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution . Canadian Journal of Chemistry. [Link]

-

Rate of Decarboxylation of pyridinecarboxylic acids . Chemistry Stack Exchange. [Link]

-

Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species . National Center for Biotechnology Information. [Link]

-

Chromium Picolinate: Benefits and Considerations for Weight Management . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Health Benefits of Chromium Picolinate . Xtendlife. [Link]

-

Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide . ACS Publications. [Link]

-

Exploring the coordination chemistry of 2-picolinic acid to zinc and application of the complexes in catalytic oxidation chemistry . ResearchGate. [Link]

-

Ingredient: Picolinic acid . Caring Sunshine. [Link]

-

Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate . IONiC / VIPEr. [Link]

-

Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification . PubMed. [Link]

-

The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid . MDPI. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) . Master Organic Chemistry. [Link]

-

Fischer–Speier esterification - Wikipedia . Wikipedia. [Link]

Sources

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Picolinic acid: Properties, Biological Synthesis and Physiological Action_Chemicalbook [chemicalbook.com]

- 4. Hammick reaction - Wikipedia [en.wikipedia.org]

- 5. wikiwand.com [wikiwand.com]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. corconinternational.com [corconinternational.com]

- 14. caringsunshine.com [caringsunshine.com]

- 15. xtendlife.com [xtendlife.com]

- 16. Mechanism of picolinic-acid-catalysed chromium(VI) oxidation of alkyl aryl and diphenyl sulphides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. nbinno.com [nbinno.com]

- 22. grokipedia.com [grokipedia.com]

- 23. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide to the Health and Safety Profile of 5-Bromo-4-chloropicolinic Acid

Introduction

5-Bromo-4-chloropicolinic acid (CAS No. 1060802-25-6) is a halogenated pyridine carboxylic acid derivative utilized as a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical compounds.[1][2] Its structural complexity and reactivity necessitate a thorough understanding of its health and safety profile to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the known hazards, safe handling protocols, and emergency procedures for this compound, synthesized from available safety data sheets and chemical safety literature. It is intended for researchers, chemists, and drug development professionals who may handle this compound.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary routes of occupational exposure are inhalation, skin contact, eye contact, and ingestion. The established GHS classifications underscore the need for stringent safety controls.[1]

Table 1: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Source: ChemicalBook Safety Data Sheet[1]

The following diagram illustrates the standard GHS labeling elements that must be present on any container of this compound. This system is designed for immediate hazard recognition.

Caption: GHS Label Elements for Hazard Communication.

Toxicological Assessment

A critical aspect of this guide is the acknowledgment that comprehensive toxicological data for this compound is not currently available. No specific LD50 (oral, dermal) or LC50 (inhalation) values have been published, and studies on long-term effects such as carcinogenicity, mutagenicity, or reproductive toxicity have not been identified.[3]